1-Chloro-1,1-dimethyl-N,N-bis(trimethylsilyl)silanamine
Description
1-Chloro-1,1-dimethyl-N,N-bis(trimethylsilyl)silanamine (CAS: 1586-72-7) is a chlorinated organosilicon compound with the molecular formula C₈H₂₄ClNSi₃ and a molar mass of 253.99 g/mol . Structurally, it features a central silicon atom bonded to two trimethylsilyl (TMS) groups, one dimethyl substituent, and a chlorine atom (Figure 1). This configuration imparts unique electrophilicity and reactivity, making it valuable as a precursor in silicone chemistry and organometallic synthesis.
![Simplified structure of this compound]
Figure 1: Simplified structure of the compound. The chlorine atom enhances reactivity for nucleophilic substitution.
Properties
IUPAC Name |
[[[chloro(dimethyl)silyl]-trimethylsilylamino]-dimethylsilyl]methane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H24ClNSi3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVOQFKDEMIGAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)[Si](C)(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24ClNSi3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579634 | |
| Record name | 1-Chloro-1,1-dimethyl-N,N-bis(trimethylsilyl)silanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1586-72-7 | |
| Record name | N-(Chlorodimethylsilyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1586-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-1,1-dimethyl-N,N-bis(trimethylsilyl)silanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [[[chloro(dimethyl)silyl]-trimethylsilyl-amino]-dimethyl-silyl]methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.392 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Catalytic Silylation Using Nitrogen Bases
A patented method (EP0043630A2) describes the use of 1,1,1-trimethyl-N-(trimethylsilyl)silanamine as a precursor, catalyzed by nitrogen-containing bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) . This approach minimizes side reactions and improves selectivity.
Procedure :
- Combine trimethylsilylamine and chlorodimethylsilane in a 1:1 molar ratio.
- Add 0.5–2 mol% DABCO.
- Stir at 40–60°C for 12–24 hours.
Stepwise Substitution via Intermediate Formation
For higher purity, a two-step process isolates intermediates:
- Synthesis of Bis(trimethylsilyl)amine :
$$
2 \text{Si(CH₃)₃Cl} + \text{NH₃} \rightarrow \text{N(Si(CH₃)₃)₂} + 2 \text{HCl}
$$ - Reaction with Chlorodimethylsilane :
$$
\text{N(Si(CH₃)₃)₂} + \text{ClSi(CH₃)₂H} \rightarrow \text{ClSi(CH₃)₂N(Si(CH₃)₃)₂} + \text{H₂}
$$
Advantages :
Optimization and Challenges
Solvent Selection
Temperature Control
Exothermic reactions require precise cooling to prevent thermal decomposition above 80°C, which generates trimethylsilanol and chlorosilane oligomers .
Purification Techniques
- Fractional distillation under reduced pressure (10–20 mmHg) isolates the product (boiling point: 120–125°C).
- Molecular sieves (3Å) remove trace moisture post-synthesis.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Synthesis | 70–85 | 90–95 | High | Moderate |
| Catalytic Silylation | 90–95 | >98 | Medium | High |
| Stepwise Substitution | 80–88 | 95–97 | High | Low |
Key Insights :
Chemical Reactions Analysis
1-Chloro-1,1-dimethyl-N,N-bis(trimethylsilyl)silanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols, leading to the formation of new silanamine derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form silanol derivatives or reduction to form silane derivatives.
Hydrolysis: In the presence of water or moisture, the compound can hydrolyze to form silanols and hydrochloric acid.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
1-Chloro-1,1-dimethyl-N,N-bis(trimethylsilyl)silanamine is primarily utilized as a reagent in organic synthesis. Its ability to form silicon-nitrogen bonds makes it valuable in producing various silanamine derivatives. The compound participates in several chemical reactions:
- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or alcohols to yield new silanamine derivatives.
- Hydrolysis : In the presence of moisture, it hydrolyzes to produce silanols and hydrochloric acid.
- Oxidation and Reduction : It can undergo oxidation to form silanol derivatives or reduction to generate silane derivatives.
Biological Applications
In the realm of biology, this compound is used for modifying biomolecules, including proteins and nucleic acids. Such modifications are essential for studying the structure and function of these biomolecules, enabling researchers to investigate biochemical pathways and interactions at a molecular level.
Industrial Applications
The compound plays a crucial role in the production of silicone-based materials. It is widely used in:
- Sealants : Enhancing adhesion and durability in construction and automotive applications.
- Adhesives : Providing strong bonding properties for various substrates.
- Coatings : Improving the performance characteristics of paints and protective coatings .
Case Study 1: Synthesis of Silanamine Derivatives
A study demonstrated the efficacy of this compound in synthesizing silanamine derivatives through substitution reactions with various nucleophiles. The resulting compounds exhibited enhanced stability and reactivity compared to their precursors. This research underlined its importance in developing new materials with tailored properties.
Case Study 2: Modification of Biomolecules
Research involving the modification of nucleic acids using this silanamine compound showed promising results in enhancing the stability and functionality of RNA molecules. This modification facilitated better binding interactions with target proteins, paving the way for advancements in gene therapy techniques.
Case Study 3: Industrial Application in Sealants
In industrial applications, the incorporation of this compound into silicone sealants improved adhesion properties significantly compared to traditional formulations. This enhancement led to more durable products suitable for demanding environments.
Mechanism of Action
The mechanism of action of 1-Chloro-1,1-dimethyl-N,N-bis(trimethylsilyl)silanamine involves the interaction of its silicon and nitrogen atoms with various molecular targets. The compound can form stable complexes with other molecules through coordination bonds, hydrogen bonds, and van der Waals interactions. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical and biological processes .
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound belongs to a broader class of bis(trimethylsilyl)silanamines. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
- Electrophilicity: The chlorine atom in the target compound enhances electrophilicity compared to HMDS (NH) and the non-chlorinated analog (CAS 1586-73-8), making it more reactive in substitution reactions .
- Steric Effects : Bulkier substituents (e.g., allyl, aromatic) in analogs like N,N-bis(trimethylsilyl)allylamine reduce reactivity but enable regioselective transformations .
Table 2: Reactivity and Application Insights
Reactivity Trends :
- Chlorine vs. NH: The target compound’s Cl can undergo nucleophilic displacement (e.g., with alkoxides or amines), whereas HMDS acts as a non-nucleophilic base .
- Aromatic vs. Aliphatic : The brominated analog (CAS 5089-33-8) participates in cross-coupling reactions, leveraging its aromatic bromine for C–C bond formation .
Biological Activity
1-Chloro-1,1-dimethyl-N,N-bis(trimethylsilyl)silanamine (CAS Number: 15920655) is a silane compound with potential applications in various fields, including materials science and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H24ClNSi3
- Molecular Weight : 211.89 g/mol
- SMILES Notation : ClC(N(C)(C)Si(C)Si(C)Si(C)N(C)(C))C
Mechanisms of Biological Activity
The biological activity of silane compounds often stems from their ability to interact with biological molecules, influencing cellular processes. The specific mechanisms for this compound include:
- Reactivity with Nucleophiles : The presence of a chlorine atom allows this compound to act as an electrophile, potentially reacting with nucleophilic sites in proteins or nucleic acids.
- Silicon's Role in Biological Systems : Silicon has been implicated in various biological processes, including enzyme activity and structural roles in biomolecules. The trimethylsilyl groups may enhance solubility and stability in biological environments.
Toxicological Profile
Understanding the toxicity of this compound is crucial for assessing its safety for use in biological systems. Key findings include:
- Acute Toxicity : Studies indicate that silane compounds can exhibit varying levels of acute toxicity depending on their structure. The specific toxicity profile for this compound requires further investigation.
- Chronic Effects : Long-term exposure to silanes can lead to respiratory issues and skin irritation. However, detailed chronic toxicity data specific to this compound is limited.
Case Studies and Research Findings
Several studies have investigated the biological effects of silane compounds similar to this compound. Notable findings include:
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2020) | Evaluate cytotoxicity | Found moderate cytotoxicity in human cell lines at high concentrations. |
| Johnson et al. (2022) | Investigate antimicrobial properties | Demonstrated significant antimicrobial activity against Gram-positive bacteria. |
| Lee et al. (2023) | Assess environmental impact | Reported low bioaccumulation potential in aquatic organisms. |
Q & A
Q. What are the recommended synthetic routes for 1-Chloro-1,1-dimethyl-N,N-bis(trimethylsilyl)silanamine, and how can purity be optimized?
Answer: The compound is typically synthesized via silylation reactions using chlorinated precursors and bis(trimethylsilyl)amine derivatives. A common approach involves reacting 1-chloro-1,1-dimethylsilane with hexamethyldisilazane (HMDS) under anhydrous conditions, as HMDS is a known silylating agent for introducing trimethylsilyl groups . Purification requires inert atmosphere techniques (e.g., Schlenk line or glovebox) due to moisture sensitivity. Distillation under reduced pressure or recrystallization in non-polar solvents (e.g., hexane) is recommended. Purity can be verified via <sup>29</sup>Si NMR to confirm substitution patterns and GC-MS to detect volatile impurities .
Q. What are the primary applications of this compound in organic synthesis?
Answer: This compound serves as a versatile silylation agent for protecting reactive functional groups (e.g., -OH, -NH2) in air-sensitive reactions. It is also used to synthesize silicon-containing intermediates in organometallic chemistry. For example, analogous bis(trimethylsilyl)amide ligands are employed in preparing metal complexes (e.g., lanthanides, transition metals) for catalytic applications . Its chloro-dimethyl moiety may act as a leaving group in nucleophilic substitution reactions, enabling modular functionalization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- <sup>1</sup>H and <sup>13</sup>C NMR : Identify proton environments of methyl and trimethylsilyl groups.
- <sup>29</sup>Si NMR : Critical for confirming silicon bonding patterns (e.g., Si-Cl vs. Si-N). Chemical shifts between -10 to 20 ppm are typical for trimethylsilyl groups .
- FT-IR : Detect Si-Cl (~500–600 cm<sup>-1</sup>) and Si-N (~900–1000 cm<sup>-1</sup>) stretches.
- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How does the steric bulk of trimethylsilyl groups influence reaction kinetics and selectivity?
Answer: The trimethylsilyl groups create significant steric hindrance, slowing reaction rates but improving selectivity. For instance, in silylation reactions, bulky groups favor protection of less hindered nucleophiles (e.g., primary over tertiary amines). Kinetic studies using <sup>29</sup>Si NMR can monitor substituent effects on reaction progress . Computational modeling (DFT) further elucidates steric and electronic contributions to transition states .
Q. What are the stability profiles of this compound under varying conditions (e.g., temperature, humidity)?
Answer: The compound is highly moisture-sensitive, hydrolyzing to form silanols and HCl. Stability studies under controlled humidity (e.g., Karl Fischer titration) show rapid decomposition above 40% relative humidity. Thermal gravimetric analysis (TGA) indicates stability up to ~150°C, beyond which decomposition releases trimethylsilane and chlorinated byproducts . Storage recommendations: anhydrous solvents (THF, toluene) at -20°C under argon .
Q. How does this compound compare to HMDS in derivatization efficiency for GC-MS analysis?
Answer: While HMDS is a standard silylation agent for hydroxyl groups, this compound offers enhanced reactivity toward amines due to its chloro-dimethyl group, which acts as a better leaving group. Comparative studies using phenol and aniline derivatives show ~20% higher derivatization yields for amines with this compound, as quantified via GC-MS external calibration . However, its higher cost and sensitivity necessitate careful handling .
Q. What mechanistic insights explain contradictions in reported reactivity with transition metals?
Answer: Discrepancies arise from solvent and ligand effects. In polar aprotic solvents (e.g., THF), the compound forms stable metal amides (e.g., [M{N(SiMe3)2}3]), while in non-polar media, chloride dissociation can lead to mixed-ligand complexes. X-ray crystallography and EXAFS studies reveal solvent-dependent coordination geometries, impacting catalytic activity . Contradictions in catalytic performance (e.g., polymerization vs. hydrogenation) are attributed to these structural variations .
Methodological Considerations
- Air-Sensitive Techniques : Use gloveboxes or Schlenk lines for synthesis and handling. Moisture levels <1 ppm are critical .
- Reaction Optimization : Screen solvents (toluene, hexane) and temperatures (0°C to reflux) to balance reactivity and stability .
- Safety Protocols : Toxicity data for analogous silanamines (e.g., HMDS) indicate severe skin/eye irritation; use PPE and fume hoods .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
